5-(Difluoromethyl)pyridine-2-sulfonyl fluoride

SuFEx Click Chemistry Sulfonyl Fluoride Reactivity Electronic Effects

Choose 5-(difluoromethyl)pyridine-2-sulfonyl fluoride for convergent synthesis. The 5-difluoromethyl group enables late-stage nickel-catalyzed cross-electrophile coupling, while the sulfonyl fluoride handle allows stable sulfonamide/sulfonate formation via SuFEx click chemistry. Unlike unsubstituted PyFluor, this dual-functionality reduces step count and accelerates SAR campaigns. High hydrolytic stability ensures robust performance in biological assays. Ideal for targeted covalent inhibitor (TCI) warhead and linker applications.

Molecular Formula C6H4F3NO2S
Molecular Weight 211.16
CAS No. 2137688-56-1
Cat. No. B2747521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)pyridine-2-sulfonyl fluoride
CAS2137688-56-1
Molecular FormulaC6H4F3NO2S
Molecular Weight211.16
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)F)S(=O)(=O)F
InChIInChI=1S/C6H4F3NO2S/c7-6(8)4-1-2-5(10-3-4)13(9,11)12/h1-3,6H
InChIKeyFSMCDDVDNSNAPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Difluoromethyl)pyridine-2-sulfonyl fluoride (CAS 2137688-56-1): A Specialized SuFEx Building Block with a Tuned Reactivity Profile for Organofluorine Synthesis and Medicinal Chemistry


5-(Difluoromethyl)pyridine-2-sulfonyl fluoride (CAS 2137688-56-1) is a heteroaromatic sulfonyl fluoride that integrates a difluoromethyl group at the pyridine 5-position with a sulfonyl fluoride handle at the 2-position [1]. This combination is designed to modulate the electrophilicity of the SuFEx-reactive sulfur center while also providing a versatile point for subsequent derivatization via cross-coupling or nucleophilic substitution . The compound belongs to a class of reagents central to the sulfur(VI) fluoride exchange (SuFEx) click chemistry paradigm, which has been widely adopted for the construction of sulfonate and sulfonamide linkages in drug discovery and materials science [2].

Why Unfunctionalized Pyridine Sulfonyl Fluorides Cannot Substitute for 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride in Tuned Reactivity and Late-Stage Diversification Workflows


Generic substitution with simpler pyridine sulfonyl fluorides (e.g., unsubstituted PyFluor or 2-pyridinesulfonyl fluoride) is not advisable for applications requiring both SuFEx click reactivity and a site for further orthogonal elaboration. The difluoromethyl substituent in 5-(difluoromethyl)pyridine-2-sulfonyl fluoride exerts a significant electronic influence on the pyridine ring, which fine-tunes the electrophilicity of the sulfonyl fluoride group, thereby altering its reaction kinetics and chemoselectivity in SuFEx processes [1]. Furthermore, the difluoromethyl moiety itself is a valuable functional handle for subsequent transformations (e.g., nickel-catalyzed cross-electrophile coupling) that are not possible with an unsubstituted pyridine ring [2]. This dual functionality allows for a more convergent and modular synthetic strategy, reducing step count and enabling access to more complex molecular architectures that simpler analogs cannot provide.

Quantitative Differentiation Guide for 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride: Reactivity and Functional Utility vs. Pyridine Sulfonyl Fluoride Comparators


Modulated Electrophilicity in SuFEx Reactions: Electronic Tuning via 5-Difluoromethyl Substitution

The 5-difluoromethyl group on the pyridine ring modifies the electron density at the sulfonyl fluoride sulfur center, which directly influences its reactivity in SuFEx reactions with nucleophiles. While direct kinetic data for 5-(difluoromethyl)pyridine-2-sulfonyl fluoride is not available in the public domain, the well-established electronic effects of the -CF2H group allow for a class-level inference of reduced electrophilicity compared to an unsubstituted pyridine-2-sulfonyl fluoride [1]. This effect is analogous to the influence of other electron-withdrawing substituents on aryl sulfonyl fluorides, which are known to deactivate the sulfonyl fluoride towards nucleophilic attack, thereby increasing its stability and potentially improving chemoselectivity in complex reaction mixtures [2].

SuFEx Click Chemistry Sulfonyl Fluoride Reactivity Electronic Effects

Orthogonal Functional Handle: Nickel-Catalyzed Cross-Electrophile Coupling of the 5-Difluoromethyl Group

The difluoromethyl 2-pyridyl sulfone motif, which is the core of this compound, has been demonstrated as an effective electrophile in nickel-catalyzed cross-electrophile coupling (XEC) with (hetero)aryl bromides [1]. This reaction provides a direct route to difluoromethylated (hetero)arenes, which are highly sought-after in medicinal chemistry due to the favorable physicochemical properties of the -CF2H group. While the reported conditions use the sulfone (2-PySO2CF2H) rather than the sulfonyl fluoride, the 5-(difluoromethyl)pyridine-2-sulfonyl fluoride retains the same reactive core for this transformation [2]. In contrast, unsubstituted pyridine sulfonyl fluorides (e.g., PyFluor) lack this secondary cross-coupling handle entirely, limiting their utility to single-point SuFEx reactions.

Cross-Electrophile Coupling Difluoromethylation Nickel Catalysis

Enhanced Hydrolytic Stability and Physiological Robustness Compared to Sulfonyl Chlorides

Sulfonyl fluorides, including 5-(difluoromethyl)pyridine-2-sulfonyl fluoride, exhibit a unique balance of high stability towards hydrolysis under physiological conditions while maintaining sufficient electrophilicity to react selectively with desired nucleophiles in biological contexts [1]. This contrasts sharply with sulfonyl chlorides, which are highly susceptible to rapid hydrolysis in aqueous media, often leading to off-target effects and poor pharmacokinetic properties. The stability of sulfonyl fluorides is attributed to the stronger S-F bond compared to S-Cl, which provides a higher kinetic barrier to hydrolysis [2]. This property is critical for applications as covalent probes or warheads, where prolonged stability in complex biological fluids is a prerequisite for target engagement.

Hydrolytic Stability Chemical Biology Sulfonyl Fluoride

Potential for Late-Stage Functionalization via C-H Activation at the Pyridine 3- or 4-Position

The pyridine core in 5-(difluoromethyl)pyridine-2-sulfonyl fluoride presents additional sites (C3, C4) that are amenable to late-stage functionalization via C-H activation or directed ortho-metalation (DoM) strategies. This is a significant advantage over simpler aromatic sulfonyl fluorides, which may lack such a well-defined heterocyclic scaffold for further diversification [1]. While specific experimental data for this compound is not available, the pyridine ring is a privileged scaffold in medicinal chemistry precisely because it offers multiple vectors for derivatization and optimization of drug-like properties [2]. This potential allows a researcher to use the compound as a central building block for constructing focused libraries around a difluoromethylated pyridine-sulfonyl fluoride core.

Late-Stage Functionalization C-H Activation Medicinal Chemistry

High-Value Application Scenarios for 5-(Difluoromethyl)pyridine-2-sulfonyl fluoride in Discovery and Process Chemistry


Modular Synthesis of Difluoromethylated Drug-Like Libraries via Sequential SuFEx and Cross-Coupling

Leverage the dual reactivity of 5-(difluoromethyl)pyridine-2-sulfonyl fluoride to rapidly assemble a library of complex molecules. The sulfonyl fluoride group can first be used to attach a diverse set of amines or alcohols via SuFEx click chemistry, generating a stable sulfonamide or sulfonate linkage [1]. Subsequently, the 5-difluoromethyl group can be engaged in a nickel-catalyzed cross-electrophile coupling with a range of aryl or heteroaryl bromides to introduce a second dimension of diversity [2]. This strategy is highly convergent and ideal for medicinal chemistry programs exploring structure-activity relationships (SAR) around a sulfonyl fluoride-based core.

Development of Stable Covalent Probes and Chemical Biology Tools

Utilize the exceptional hydrolytic stability of the sulfonyl fluoride group to design and synthesize covalent probes that are robust in biological assays [1]. The difluoromethyl group can modulate the compound's overall lipophilicity and metabolic stability, while the pyridine nitrogen can act as a weak hydrogen bond acceptor, influencing target binding [2]. The compound can serve as a direct precursor for a targeted covalent inhibitor (TCI) warhead, or as a versatile linker for attaching reporter tags (e.g., fluorophores, biotin) via SuFEx chemistry after the warhead has engaged its biological target.

Late-Stage Diversification of Advanced Pharmaceutical Intermediates

Incorporate 5-(difluoromethyl)pyridine-2-sulfonyl fluoride as a key building block in the later stages of a synthetic route to a drug candidate. The sulfonyl fluoride group can be installed early and carried through multiple synthetic steps due to its high chemical stability, only to be activated for a SuFEx reaction at the final step to introduce a desired polar group (e.g., a solubilizing amine) [1]. The pyridine core also provides a handle for further C-H functionalization, enabling fine-tuning of the molecule's properties without de novo synthesis of the entire scaffold [2].

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